Lipophilicity Advantage of Phenyl Ester over Carboxylic Acid Analogs
The phenyl ester functionalization of 3-amino-4-(phenylamino)benzoate confers a computed XLogP value of 4.2 [1], representing a lipophilicity increase of approximately 2.2 log units compared to the free carboxylic acid form (3-amino-4-(phenylamino)benzoic acid, CAS 55296-17-8, estimated XLogP ≈ 2.0) . This difference exceeds the commonly applied threshold of ΔlogP ≥ 1 for significant membrane permeability alteration and aligns the phenyl ester within the optimal logP range (3–5) for passive transcellular diffusion, whereas the free acid falls below this window due to ionization at physiological pH [2]. The topological polar surface area (TPSA) decreases from approximately 75 Ų (free acid) to 64.4 Ų (phenyl ester) [1], crossing the empirically established TPSA threshold of 70 Ų associated with favorable oral absorption [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.2 |
| Comparator Or Baseline | 3-amino-4-(phenylamino)benzoic acid (free acid): estimated XLogP ≈ 2.0; Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5): estimated XLogP ≈ 2.8 |
| Quantified Difference | ΔXLogP = +2.2 (vs. free acid); +1.4 (vs. methyl ester) |
| Conditions | Computed values (PubChem/XLogP3 algorithm); XLogP is a calculated partition coefficient, not experimentally measured logD at physiological pH |
Why This Matters
The 2.2 log unit lipophilicity increase directly influences passive membrane permeability and is a critical parameter for selecting the appropriate ester form in cellular permeability assays or prodrug design strategies.
- [1] Kuujia.com. CAS No. 39033-71-1: Phenyl 3-amino-4-(phenylamino)benzoate — Computed Properties: XLogP = 4.2, Topological Polar Surface Area = 64.4 Ų. View Source
- [2] Veber, D.F., Johnson, S.R., Cheng, H.Y., Smith, B.R., Ward, K.W., Kopple, K.D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
